molecular formula C18H26O4 B3025165 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxyvalerophenone CAS No. 898786-53-3

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxyvalerophenone

Cat. No. B3025165
CAS RN: 898786-53-3
M. Wt: 306.4 g/mol
InChI Key: NETZMRFTWQQOKK-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxyvalerophenone (5-DMV) is a synthetic compound that has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of organic compounds, as a reagent in organic reactions, and as a tool to study the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Heterogeneous Catalysis in Chemical Synthesis

Research by Deutsch, Martin, and Lieske (2007) examined the acid-catalysed condensation of glycerol with various aldehydes and ketones, including substances structurally related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxyvalerophenone, to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are of interest as potential novel platform chemicals, particularly for the production of 1,3-propanediol derivatives, underlining the role of 5,5-dimethyl-1,3-dioxan-2-yl derivatives in synthetic organic chemistry (Deutsch, Martin, & Lieske, 2007).

Applications in Photovoltaic Cells

Jørgensen and Krebs (2005) described the synthesis of oligophenylenevinylenes (OPVs) using monomers that include 5,5-dimethyl[1,3]dioxan-2-yl derivatives, similar to the compound . These OPVs were then utilized in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1%. This highlights the potential use of such compounds in the development of new materials for solar energy conversion (Jørgensen & Krebs, 2005).

Involvement in Crystal Structure and Material Properties

Research has also focused on the crystal structure of compounds closely related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxyvalerophenone. Zeng (2014) explored the crystal structure of Meldrum's acid compounds, including those with similar 1,3-dioxane rings, demonstrating the significance of these structures in understanding material properties and molecular interactions (Zeng, 2014).

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-18(2)12-21-17(22-13-18)7-5-4-6-16(19)14-8-10-15(20-3)11-9-14/h8-11,17H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETZMRFTWQQOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645943
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxyvalerophenone

CAS RN

898786-53-3
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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